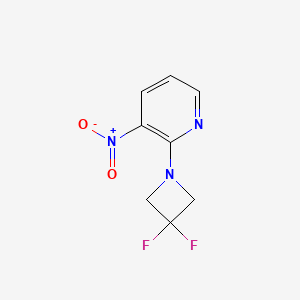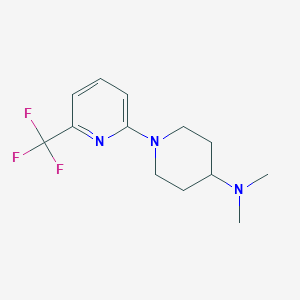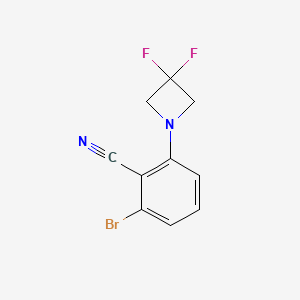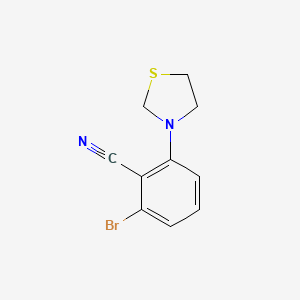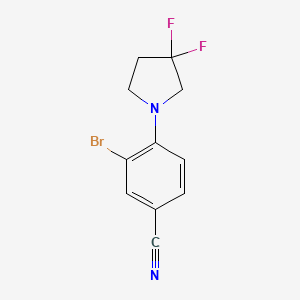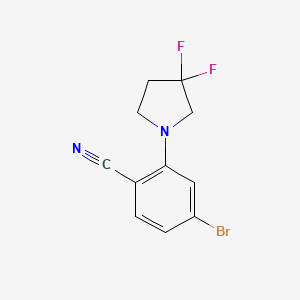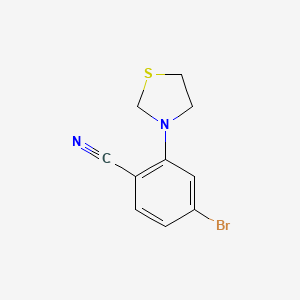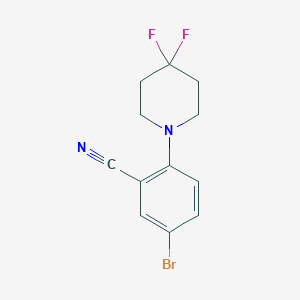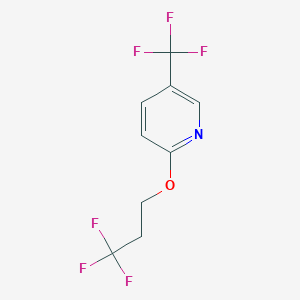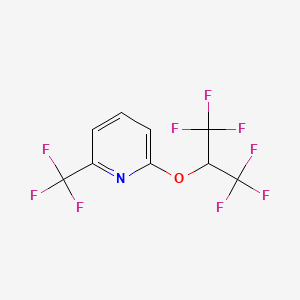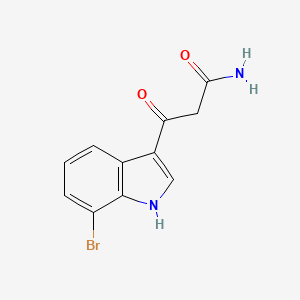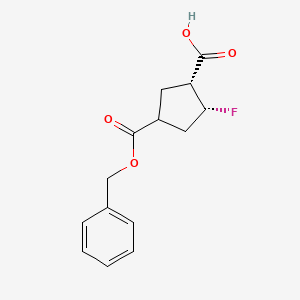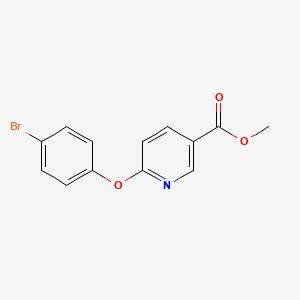
Methyl 6-(4-bromophenoxy)nicotinate
Overview
Description
Methyl 6-(4-bromophenoxy)nicotinate is a synthetic derivative of nicotinic acid. It is known for its potential biological properties and applications in scientific experiments. This compound belongs to the class of nicotinic acid derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
Target of Action
Methyl 6-(4-bromophenoxy)nicotinate is a derivative of nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction could potentially lead to changes in local blood flow and inflammation.
Biochemical Pathways
The compound may affect the nicotine catabolism pathway in bacteria, where nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . This pathway involves nine core enzymes and one non-enzymatic reaction .
Result of Action
Given its potential interaction with prostaglandin D2, it may have effects on local blood flow and inflammation .
Biochemical Analysis
Biochemical Properties
Methyl 6-(4-bromophenoxy)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with nicotinate transporters, which are responsible for the uptake of nicotinate and its derivatives in cells . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it has been observed to affect the activity of enzymes involved in nicotinate metabolism, further highlighting its role in cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life . This release is mediated by the interaction of this compound with specific enzymes and receptors, leading to various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the acute subcutaneous LD50 of structurally-related compounds in rats is relatively high, indicating a wide safety margin . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nicotinate and nicotinamide metabolism . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The study of these transport mechanisms is crucial for understanding the compound’s pharmacokinetics and its effects on cellular functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 6-(4-bromophenoxy)nicotinate typically involves the esterification of 6-(4-bromophenoxy)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6-(4-bromophenoxy)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 6-(4-bromophenoxy)nicotinic acid.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative, potentially with stereoselectivity depending on the reaction conditions.
Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids for hydrolysis, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-bromophenoxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential biological properties that are being explored for various applications.
Medicine: Its pharmacological properties make it a candidate for drug development and therapeutic research.
Industry: It is used in the production of various chemical products and intermediates
Comparison with Similar Compounds
Methyl 6-(4-bromophenoxy)nicotinate can be compared with other nicotinic acid derivatives such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for similar applications but with different pharmacological properties.
6-(4-bromophenoxy)nicotinic acid: The carboxylic acid precursor of this compound, which has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 6-(4-bromophenoxy)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOMICWOCVTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


